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molecular formula C12H14N2O3S B8737087 1-(3-Hydroxypropyl)-5-(3-methylthiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

1-(3-Hydroxypropyl)-5-(3-methylthiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B8737087
M. Wt: 266.32 g/mol
InChI Key: YEELPNNCMZJRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727988B2

Procedure details

A solution of 1-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-5-(3-methyl-thiophen-2-yl)-1H-pyrimidine-2,4-dione (Prep 27, 73 mg, 0.2 mmol) in dioxane (8 mL) was cooled at 0° C. and then 4N HCl in dioxane (0.5 mL) was added. The mixture was stirred for 1 hour at room temperature and then the solvent was evaporated. The crude was purified by trituration with diisopropylether to afford the title compound as a white solid (36 mg, 72% yield).
Name
1-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-5-(3-methyl-thiophen-2-yl)-1H-pyrimidine-2,4-dione
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][CH2:7][CH2:8][CH2:9][N:10]1[CH:15]=[C:14]([C:16]2[S:17][CH:18]=[CH:19][C:20]=2[CH3:21])[C:13](=[O:22])[NH:12][C:11]1=[O:23])(C)(C)C.Cl>O1CCOCC1>[OH:6][CH2:7][CH2:8][CH2:9][N:10]1[CH:15]=[C:14]([C:16]2[S:17][CH:18]=[CH:19][C:20]=2[CH3:21])[C:13](=[O:22])[NH:12][C:11]1=[O:23]

Inputs

Step One
Name
1-[3-(tert-butyl-dimethyl-silanyloxy)-propyl]-5-(3-methyl-thiophen-2-yl)-1H-pyrimidine-2,4-dione
Quantity
73 mg
Type
reactant
Smiles
C(C)(C)(C)[Si](OCCCN1C(NC(C(=C1)C=1SC=CC1C)=O)=O)(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by trituration with diisopropylether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCCN1C(NC(C(=C1)C=1SC=CC1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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